molecular formula C5H9N3 B14474991 1-Azido-3-methylbut-2-ene CAS No. 72422-42-5

1-Azido-3-methylbut-2-ene

Cat. No.: B14474991
CAS No.: 72422-42-5
M. Wt: 111.15 g/mol
InChI Key: SRAKMWSMOACAAX-UHFFFAOYSA-N
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Description

1-Azido-3-methylbut-2-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a carbon chain

Preparation Methods

1-Azido-3-methylbut-2-ene can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbut-2-en-1-ol with diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like toluene . Another method involves the use of sodium azide and a suitable alkyl halide precursor under nucleophilic substitution conditions .

Chemical Reactions Analysis

1-Azido-3-methylbut-2-ene undergoes various chemical reactions, including:

Common reagents used in these reactions include alkynes for cycloaddition, reducing agents for reduction, and various nucleophiles for substitution. Major products formed include triazoles, amines, and other substituted derivatives.

Mechanism of Action

The mechanism of action of 1-azido-3-methylbut-2-ene primarily involves its reactivity as an azide. The azide group is highly reactive and can undergo cycloaddition reactions to form stable triazole rings. This reactivity is exploited in various synthetic applications, including click chemistry, where the azide group reacts with alkynes to form triazoles . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

1-Azido-3-methylbut-2-ene can be compared with other azido compounds such as 1-azido-2-methylpropane and 1-azido-3-methylbutane. These compounds share similar reactivity due to the presence of the azide group but differ in their carbon chain structure and substitution patterns. The unique structure of this compound, with its double bond and methyl substitution, provides distinct reactivity and selectivity in chemical reactions .

Conclusion

This compound is a versatile compound with significant applications in synthetic chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable triazole rings make it a valuable building block in various scientific research and industrial applications.

Properties

CAS No.

72422-42-5

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

1-azido-3-methylbut-2-ene

InChI

InChI=1S/C5H9N3/c1-5(2)3-4-7-8-6/h3H,4H2,1-2H3

InChI Key

SRAKMWSMOACAAX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN=[N+]=[N-])C

Origin of Product

United States

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